N4-Acetyl-2'-deoxycytidine
Overview
Description
N4-Acetyl-2'-deoxycytidine (ac4dC) is a modified nucleoside that has been incorporated into oligodeoxyribonucleotides for various biochemical applications. It is an analogue of the natural nucleoside deoxycytidine, where the N4 position of the cytosine base is acetylated. This modification can influence the stability and recognition properties of nucleic acid structures, such as DNA duplexes and triple helices .
Synthesis Analysis
The synthesis of oligodeoxyribonucleotides containing ac4dC has been achieved using the H-phosphonate method. A key starting material for the solid-phase synthesis is thymidine 3'-O-(3,4-dichloro)phthalate bound to a solid support. The (3,4-dichloro)phthaloyl (DCP) linker used in this process is cleaved by treatment with 10% DBU in CH3CN, which importantly does not affect the 4-N-acetyl group of 2'-deoxycytidine . Additionally, the electrochemical synthesis of related N4,O5'-diacetyl nucleosides has been explored, demonstrating that the reaction conditions significantly influence the yield and that the process can be conducted in both protic and aprotic solvents .
Molecular Structure Analysis
X-ray crystallography has been used to determine the molecular structure of related N4-acetyl-2'-deoxycytidine analogues. For instance, the crystal and molecular structures of 3',5'-di-O-acetyl-N(4)-hydroxy-2'-deoxycytidine and its 5-fluoro analogue have been elucidated, revealing that the sugar residue is anti-oriented with respect to the base and that the N(4)-OH residue is in cis conformation relative to the N(3)-nitrogen atom. These structural insights are crucial for understanding the interaction of these molecules with enzymes such as thymidylate synthase .
Chemical Reactions Analysis
The ac4dC and its analogues have been studied for their ability to form stable structures and interact with biological targets. For example, N-acetyl derivatives of aminotriazole and aminoimidazole deoxynucleosides have been synthesized as potential substitutes for protonated 2'-deoxycytidines in triple helix forming oligonucleotides, aiming for pH-independent recognition of DNA duplexes . Furthermore, the interaction of N4-hydroxy-2'-deoxycytidine analogues with thymidylate synthase has been investigated, providing insights into their potential as inhibitors and their antitumor activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of ac4dC and its derivatives are influenced by their acetyl and hydroxy groups. These modifications can affect the conformation of the nucleoside in solution, as deduced from NMR spectra and molecular mechanics calculations. The presence of the N4-acetyl group can also impact the thermal stability of DNA duplexes containing these modified bases. Additionally, the interaction of these nucleosides with enzymes like thymidylate synthase can be modulated by these chemical modifications, which is important for their potential therapeutic applications .
Scientific Research Applications
DNA Synthesis and Modification
N4-Acetyl-2'-deoxycytidine has been used in the synthesis and modification of DNA. For example, it has been incorporated into oligonucleotide probes during chemical DNA synthesis. This derivative facilitates the incorporation of labels such as fluorescent, chemiluminescent, and enzyme labels into DNA, aiding in the detection and study of DNA sequences (Urdea et al., 1988). Additionally, the N4-acyl modification of 2′-deoxycytidine nucleotides has been shown to be beneficial for the enzymatic synthesis of modified DNA, which can be applied for DNA labeling, aptamer selection, or photoimmobilization (Jakubovska et al., 2018).
Probing DNA Structure and Dynamics
The compound has also been utilized in studying the structure and dynamics of DNA. For instance, 5-Fluoro-2′-deoxycytidine, a related compound, when incorporated into DNA sequences, does not induce significant conformational changes in B- or Z-form DNA. It has been used to probe the B/Z-DNA transition using 19F NMR spectroscopy (Solodinin et al., 2019).
Investigating DNA Mutagenesis and Damage
N4-Acetyl-2'-deoxycytidine analogs have been studied for their mutagenic potential and role in DNA damage. The synthesis of N4-methyl-2'-deoxycytidine and its incorporation into DNA have been examined, with findings indicating that this modification can influence DNA's conformational changes and stability, potentially impacting genetic mutations (Butkus et al., 1987).
Antiviral Applications
In the field of antiviral research, analogs of N4-Acetyl-2'-deoxycytidine have shown potential. For example, N4-Butanoyl-MMdCyd, an analog, exhibited potent inhibition of herpes simplex virus replication (Zoghaib et al., 2003). Moreover, the antiviral activity of other N4-substituted analogs against herpes simplex virus has been evaluated, highlighting the significance of N4 modifications in antiviral drug design (Zoghaib et al., 2012).
Enhancing Drug Delivery
Efforts have been made to improve the delivery of antiviral agents, such as β-L-2′-Deoxycytidine, by synthesizing N4-derivatives. These derivatives aim to increase oral bioavailability and have undergone physicochemical and pharmacokinetic studies to evaluate their effectiveness (Pierra et al., 2004).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O5/c1-6(16)12-9-2-3-14(11(18)13-9)10-4-7(17)8(5-15)19-10/h2-3,7-8,10,15,17H,4-5H2,1H3,(H,12,13,16,18)/t7-,8+,10+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYFZABPLDFELM-QXFUBDJGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=O)N(C=C1)C2CC(C(O2)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00463095 | |
Record name | N4-Acetyl-2'-deoxycytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00463095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N4-Acetyl-2'-deoxycytidine | |
CAS RN |
32909-05-0 | |
Record name | N4-Acetyl-2'-deoxycytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00463095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N4-Acetyl-2'-deoxycytidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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